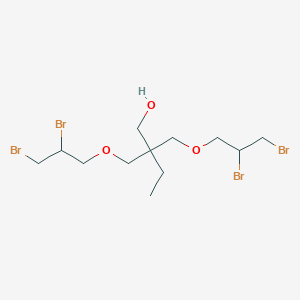
2,2-Bis((2,3-dibromopropoxy)methyl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis((2,3-dibromopropoxy)methyl)butan-1-ol is an organic compound known for its unique structure and properties. This compound is characterized by the presence of bromine atoms and hydroxyl groups, making it a valuable intermediate in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis((2,3-dibromopropoxy)methyl)butan-1-ol typically involves the reaction of 2,2-bis(hydroxymethyl)butan-1-ol with 2,3-dibromopropanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the careful addition of reactants, temperature control, and purification steps to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis((2,3-dibromopropoxy)methyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atoms can be reduced to form less reactive derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Bis((2,3-dibromopropoxy)methyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2-Bis((2,3-dibromopropoxy)methyl)butan-1-ol involves its interaction with specific molecular targets. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis(bromomethyl)propane-1,3-diol: Another brominated compound with similar reactivity.
2,2-Bis(allyloxymethyl)-1-butanol: Contains allyl groups instead of bromine atoms, leading to different reactivity and applications.
Uniqueness
2,2-Bis((2,3-dibromopropoxy)methyl)butan-1-ol is unique due to its specific combination of bromine atoms and hydroxyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C12H22Br4O3 |
|---|---|
Molekulargewicht |
533.92 g/mol |
IUPAC-Name |
2,2-bis(2,3-dibromopropoxymethyl)butan-1-ol |
InChI |
InChI=1S/C12H22Br4O3/c1-2-12(7-17,8-18-5-10(15)3-13)9-19-6-11(16)4-14/h10-11,17H,2-9H2,1H3 |
InChI-Schlüssel |
CHUBTIGAWZTXIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)(COCC(CBr)Br)COCC(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


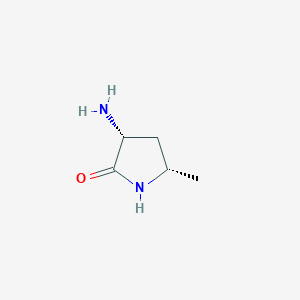
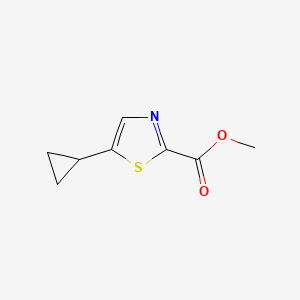
![1-{[1-(2-Bromophenyl)ethyl]amino}propan-2-ol](/img/structure/B13340759.png)
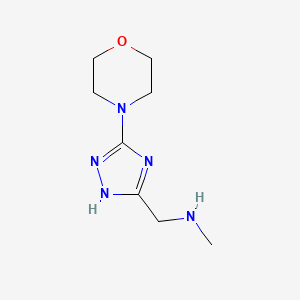
![[5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13340767.png)
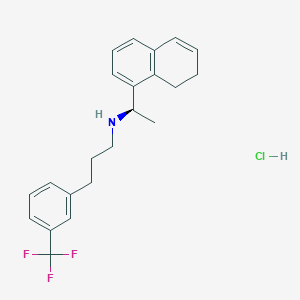
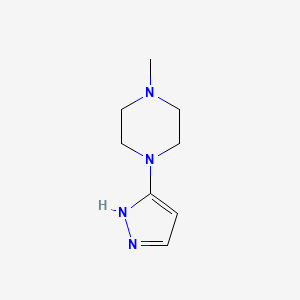
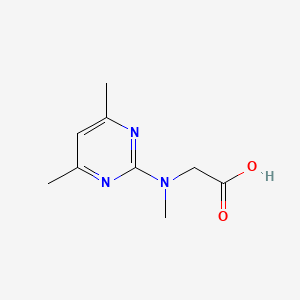
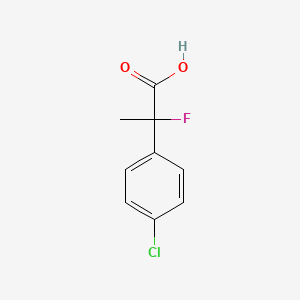
![3-[(3-Methylpentan-2-yl)amino]propan-1-ol](/img/structure/B13340796.png)
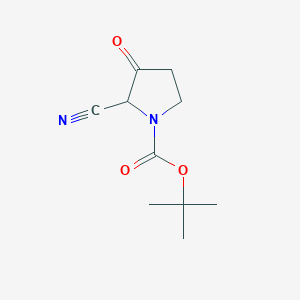


![3-[(1S)-2-Amino-1-hydroxyethyl]benzonitrile](/img/structure/B13340816.png)
